Leukotriene C4-d5
Overview
Description
Leukotriene C4-d5 (LTC4-d5) contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions . It is intended for use as an internal standard for the quantification of LTC4 by GC- or LC-mass spectrometry . LTC4 is the parent cysteinyl leukotriene produced by the LTC4 synthase catalyzed conjugation of glutathione to LTA4 .
Synthesis Analysis
The synthesis of leukotrienes involves the translocation of 5-lipoxygenase (5-LO) to the nuclear envelope and its subsequent association with its scaffold protein 5-lipoxygenase-activating protein (FLAP) . A major gap in our understanding of this process is the knowledge of how the organization of 5-LO and FLAP on the nuclear envelope regulates leukotriene synthesis .Molecular Structure Analysis
The molecular formula of Leukotriene C4-d5 is C30H42D5N3O9S . Its average mass is 630.805 Da and its monoisotopic mass is 630.334656 Da .Chemical Reactions Analysis
In cells of myeloid origin such as mast cells, the biosynthesis of Leukotriene C4-d5 is orchestrated by translocation to the nuclear envelope along with co-localization of cytosolic phospholipase A2 (cPLA2), arachidonate 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP) and LTC4 synthase (LTC4S), which couples glutathione to an LTA4 intermediate .Physical And Chemical Properties Analysis
Leukotriene C4-d5 has a molecular formula of C30H42D5N3O9S and an average mass of 630.805 Da .Scientific Research Applications
Leukotriene C4 is a key component in the biosynthesis of leukotrienes C4 and D4, which are biologically active components of 'slow-reacting substance of anaphylaxis' (SRS-A), playing a significant role in bronchoconstriction in allergic asthma (Hammerström & Samuelsson, 1980).
It has been observed to promote plasma leakage and leukocyte adhesion in postcapillary venules, demonstrating its role in the acute inflammatory response (Dahlén et al., 1981).
In the central nervous system, leukotriene C4 has been isolated from rat brain tissue, indicating its potential involvement in neurological processes (Lindgren et al., 1984).
It has been studied in the context of asthma, where patients showed greater airway responsiveness to leukotrienes C4 and D4 compared to controls (Adelroth et al., 1986).
Leukotriene C4 levels have been linked to the pathogenesis of cerebral arterial spasm in patients suffering from subarachnoid hemorrhage (Paoletti et al., 1988).
Its vasoconstrictive properties have been demonstrated in the coronary arteries of pigs, suggesting its role in various cardiac disorders (Ezra et al., 1983).
In the context of cerebral ischemia, a study found that a flavonoid 5-lipoxygenase inhibitor reduced the production of leukotrienes C4 and D4 in the reperfused gerbil brain, highlighting its role in ischemic brain conditions (Ban et al., 1989).
Leukotriene C4 synthase activity was found to be induced in differentiating human erythroleukemia cells, suggesting a role in cell differentiation processes (Söderström et al., 1992).
properties
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNVDXQDILPJIG-IHTYDPOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leukotriene C4-d5 |
Citations
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